molecular formula C15H9BrN2OS2 B12147288 3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12147288
M. Wt: 377.3 g/mol
InChI Key: AGKJSXDDLNRYFZ-JYRVWZFOSA-N
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Description

3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a thiazolidinone core, which is known for its biological activity, and is substituted with bromophenyl and pyridylmethylene groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multicomponent reaction. One common method includes the reaction of 3-bromobenzaldehyde, 4-pyridinecarboxaldehyde, and thiosemicarbazide in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or the pyridylmethylene group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and pyridylmethylene groups may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-(3-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-(3-Nitrophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the bromophenyl and pyridylmethylene groups also provides a distinct electronic environment, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C15H9BrN2OS2

Molecular Weight

377.3 g/mol

IUPAC Name

(5Z)-3-(3-bromophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H9BrN2OS2/c16-11-2-1-3-12(9-11)18-14(19)13(21-15(18)20)8-10-4-6-17-7-5-10/h1-9H/b13-8-

InChI Key

AGKJSXDDLNRYFZ-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=NC=C3)SC2=S

Origin of Product

United States

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